GlyT‑2 Inhibitory Activity – Meta‑Isopropoxy Ether Maintains Potency Relative to Unsubstituted Benzoylpiperidine Lead Compound
In COS7 cells transiently expressing human GlyT‑2, the benzoylpiperidine lead compound 4a (unsubstituted benzoylpiperidine derivative) demonstrated uptake inhibition. Replacing the anilino nitrogen of 4a with an ether linkage produced compound 27—which bears the 3‑isopropoxybenzoyl substructure—and resulted in GlyT‑2 inhibition comparable to 4a, whereas exchanging the isopropoxy ether for an isopropylamino group (compound 15) sharply reduced activity [1]. This head‑to‑head comparison within a single‑study dataset indicates that the 3‑isopropoxy ether is a key activity‑maintaining pharmacophoric element.
| Evidence Dimension | GlyT‑2 [14C]‑glycine uptake inhibition in transfected COS7 cells |
|---|---|
| Target Compound Data | Compound 27 (3‑isopropoxybenzoylpiperidine ether variant): IC50 value not explicitly disclosed in abstract; comparable activity to lead 4a stated [1]. |
| Comparator Or Baseline | Lead 4a (unsubstituted benzoylpiperidine derivative) and compound 15 (isopropylamino analog). Activity of 4a not disclosed; compound 15 significantly less active [1]. |
| Quantified Difference | Compound 27 retains activity comparable to 4a; isopropylamino replacement (compound 15) causes a significant decrease (exact magnitude not provided in abstract). |
| Conditions | COS7 cells transfected with human GlyT‑2; [14C]‑glycine uptake assay [1]. |
Why This Matters
Selecting the 3‑isopropoxy ether variant 27 is critical to preserve GlyT‑2 inhibition, as even isosteric replacement with an isopropylamino group leads to substantial potency loss.
- [1] Wolin, R. L., et al. (2004). Inhibitors of the glycine transporter type‑2 (GlyT‑2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry, 12(16), 4511–4532. PMCID: 15265500. View Source
